molecular formula C9H12FNO B8647040 (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL

(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL

Cat. No.: B8647040
M. Wt: 169.20 g/mol
InChI Key: VAOYLMISGFLPQE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is a chiral compound with a specific stereochemistry, indicated by the (S)-configuration This compound features a fluorine atom on the phenyl ring, an aminoethyl group, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL typically involves several steps, starting from commercially available precursors. One common method includes the following steps:

    Fluorination: Introduction of the fluorine atom onto the phenyl ring using a fluorinating agent such as Selectfluor.

    Aminoethylation: Addition of the aminoethyl group through a nucleophilic substitution reaction, often using ethyleneimine.

    Reduction: Reduction of the intermediate compound to introduce the hydroxymethyl group, typically using a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiols, amines, under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions. The aminoethyl group can participate in ionic interactions, while the hydroxymethyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    ®-(4-(1-aminoethyl)-3-fluorophenyl)methanol: The enantiomer of the compound, differing in stereochemistry.

    (S)-(4-(1-aminoethyl)-3-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (S)-(4-(1-aminoethyl)-3-bromophenyl)methanol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

(4-[(1S)-1-AMINOETHYL]-3-FLUOROPHENYL)METHANOL is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens like chlorine or bromine.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

[4-[(1S)-1-aminoethyl]-3-fluorophenyl]methanol

InChI

InChI=1S/C9H12FNO/c1-6(11)8-3-2-7(5-12)4-9(8)10/h2-4,6,12H,5,11H2,1H3/t6-/m0/s1

InChI Key

VAOYLMISGFLPQE-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)CO)F)N

Canonical SMILES

CC(C1=C(C=C(C=C1)CO)F)N

Origin of Product

United States

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